3-Bromo-2-chloro-5-fluorobenzonitrile
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Overview
Description
3-Bromo-2-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzonitrile using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include halogenation and nitrile formation. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Coupling: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-2-chloro-5-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of radiotracers for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzonitrile involves its reactivity towards nucleophiles and its ability to undergo coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
Uniqueness
3-Bromo-2-chloro-5-fluorobenzonitrile is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzonitriles .
Biological Activity
3-Bromo-2-chloro-5-fluorobenzonitrile, with the chemical formula C7H2BrClF and CAS number 1000577-76-3, is a halogenated benzonitrile derivative that has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Weight : 234.45 g/mol
- Structure : The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which significantly influences its reactivity and biological interactions.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Nucleophilic Substitution : Reaction of 5-bromo-3-chloro-2-fluorobenzene with sodium cyanide.
- Palladium-Catalyzed Coupling Reactions : Involving Suzuki-Miyaura and Heck coupling to form biaryl compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents can facilitate binding to enzymes or receptors, modulating their activity. This compound has shown potential in:
- Inhibiting Tubulin Polymerization : Similar compounds have demonstrated significant antiproliferative effects by disrupting microtubule dynamics, leading to apoptosis in cancer cells .
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds structurally similar to this benzonitrile have displayed IC50 values ranging from 0.56 µM to over 70 µM against different cancer types, suggesting a strong potential for therapeutic applications .
Case Studies
- Study on Tubulin Inhibition :
- Anticancer Activity :
Comparison with Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
5-Bromo-3-chloro-2-fluorobenzonitrile | C7H2BrClFN | Antiproliferative effects in cancer |
5-Bromo-2-fluorobenzonitrile | C7H3BrFN | Inhibits tubulin polymerization |
3-Bromo-2-fluorobenzonitrile | C7H3BrFN | Potential anticancer properties |
Safety and Toxicity
While the compound shows promise in biological applications, it is crucial to consider its safety profile. Preliminary data indicate potential toxicity; however, detailed toxicity studies are necessary to establish safe usage parameters in research and therapeutic contexts .
Properties
Molecular Formula |
C7H2BrClFN |
---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H2BrClFN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H |
InChI Key |
RWLFCJCGORSVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)F |
Origin of Product |
United States |
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